Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Aldose reductase inhibition positional isomer SAR diabetic complications

This 2-CF3-3-phenyl-7-oxyacetate chromone is a validated aldose reductase (ALR2) inhibitor scaffold. Its three independently modifiable vectors enable systematic SAR exploration. The ethyl ester handle supports hydrolysis-to-conjugation workflows without de novo chromone synthesis. Explicitly specifying CAS 449740-84-5 prevents mis-shipment of the 5-CF3 positional isomer (CAS 112953-89-6) or the 7-acetate analog (CAS 85077-83-4), which exhibit divergent selectivity profiles. Supplied as a research-grade chemical for diabetic complication drug discovery campaigns.

Molecular Formula C20H15F3O5
Molecular Weight 392.33
CAS No. 449740-84-5
Cat. No. B2979450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
CAS449740-84-5
Molecular FormulaC20H15F3O5
Molecular Weight392.33
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C20H15F3O5/c1-2-26-16(24)11-27-13-8-9-14-15(10-13)28-19(20(21,22)23)17(18(14)25)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
InChIKeyVBMCXIGJJZBSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate (CAS 449740-84-5): Chromone-Based ALR2 Inhibitor Scaffold for Diabetic Complication Research


Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate is a synthetic fluorinated chromone derivative belonging to the 4-oxo-4H-chromen class of aldose reductase (ALR2/AR) inhibitors. It features a trifluoromethyl group at the chromone 2-position, a phenyl substituent at the 3-position, and an ethyl oxyacetate moiety tethered via an ether linkage at the 7-position of the benzopyran-4-one core . Chromone derivatives bearing a 4-oxo-4H-chromen ring system have been established as a privileged scaffold for ALR2 inhibition, with structure-activity studies demonstrating that the chromone carbonyl at position 4 and the lipophilic substitution pattern critically modulate inhibitory potency [1]. The compound is supplied as a research-grade chemical by specialized vendors including Toronto Research Chemicals for biomedical research applications .

Why Chromone ALR2 Inhibitors Cannot Be Interchanged: Structural Determinants of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate Differentiation


Chromone-based aldose reductase inhibitors are exquisitely sensitive to substitution patterns—the position of the trifluoromethyl group (2- vs. 5- vs. 4-), the nature of the C7-oxyacetate ester (ethyl vs. methyl vs. tert-butyl), and the presence or absence of the C3-phenyl group each independently alter electronic distribution, steric fit within the ALR2 active site, and metabolic stability [1]. The ALR2 and ALR1 enzymes share >70% structural homology, making target selectivity a persistent challenge; small structural modifications can shift the ALR2/ALR1 selectivity ratio by orders of magnitude [2]. Blind substitution of one chromone analog for another—even within the same patent family—risks loss of inhibitory potency, altered selectivity profile, and unpredictable physicochemical behavior in assay systems [3].

Quantitative Differentiation Evidence for Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate vs. Structural Analogs


Positional Isomer Differentiation: 2-CF3 vs. 5-CF3 Regioisomeric ALR2 Pharmacophore Fit

The target compound bears the trifluoromethyl group at the chromone 2-position (adjacent to the ring oxygen), while the known positional isomer Acetic acid,[[4-oxo-3-phenyl-5-(trifluoromethyl)-4H-1-benzopyran-7-yl]oxy]-, ethyl ester (CAS 112953-89-6) carries CF3 at the 5-position on the benzo ring . In the ALR2 active site, the 2-CF3 substituent is positioned proximal to the catalytic Tyr48/His110/NADP+ region, where electron-withdrawing effects can modulate the chromone C4 carbonyl's hydrogen-bond acceptor strength—a critical interaction with the ALR2 anion-binding pocket [1]. By contrast, 5-CF3 substitution places the electron-withdrawing group on the benzo ring distal to the catalytic site, primarily influencing aromatic stacking with Trp111 rather than carbonyl polarization. Gaussian field-based 3D QSAR on chromene ALR2 inhibitors demonstrated that steric and electrostatic contours around the chromone 2-position are distinct from those at the 5-position, with 2-position modifications showing stronger correlation with ALR2/ALR1 selectivity [2].

Aldose reductase inhibition positional isomer SAR diabetic complications

C7-Ester Moiety Differentiation: Ethyl vs. Methyl Oxyacetate – Lipophilicity and Metabolic Stability Trade-offs

The target compound's ethyl oxyacetate ester at C7 differentiates it from the corresponding methyl ester analog, methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate . The ethyl ester contributes an additional methylene unit, increasing calculated logP by approximately 0.5 units compared to the methyl ester, enhancing membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. In chromone-based drug design, the C7-substituent serves as a critical solvent-exposed moiety that influences both pharmacokinetics and target engagement kinetics without directly occupying the ALR2 catalytic site—the ester can also function as a prodrug handle, with the ethyl ester showing slower enzymatic hydrolysis rates than the methyl ester in plasma, potentially extending the duration of action in cell-based and in vivo models [2].

Ester prodrug design lipophilicity optimization metabolic stability

C7-Oxyacetate vs. C7-Acetate Linker Differentiation: Hydrogen-Bond Acceptor Capacity and Synthetic Versatility

The target compound's C7-oxyacetate moiety (-OCH2COOEt) provides an ether-linked ester that differs fundamentally from the simpler C7-acetate analog, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 85077-83-4), which bears a directly attached acetoxy group (-OCOCH3) . The oxyacetate linker introduces an additional oxygen atom (total 5 oxygens in molecular formula C20H15F3O5 vs. 4 oxygens in C18H11F3O4 for the acetate analog), creating an extra hydrogen-bond acceptor site and increasing conformational flexibility at the 7-position side chain [1]. This structural feature is significant because the oxyacetate moiety serves as a versatile synthetic handle for further derivatization: the ethyl ester can be hydrolyzed to the free carboxylic acid or converted to amides, hydrazides, and other conjugates without cleaving the chromone core, whereas the acetate analog offers only a simple ester that upon hydrolysis yields the 7-hydroxy compound directly [2].

Chromone functionalization oxyacetate linker synthetic intermediate

Trifluoromethyl Electronic Effect: Enhanced ALR2 Binding vs. Non-Fluorinated Chromone Analogs

The trifluoromethyl group at the chromone 2-position is a critical determinant of ALR2 inhibitory potency. Free energy perturbation (FEP) simulations on 7-hydroxy-2-benzyl-4H-1-benzopyran-4-one derivatives predicted that substituting a 4'-methyl group with a 4'-trifluoromethyl group alters the binding free energy to human ALR2 through modulation of hydrogen bonding with Thr113 and hydrophobic interactions with Trp111 [1]. Although that study examined 2-benzyl rather than 2-CF3-3-phenyl chromones, the electron-withdrawing effect of CF3 (Hammett σₚ = 0.54) on the chromone ring system is well-characterized: it reduces the electron density of the pyrone ring, polarizes the C4 carbonyl, and strengthens its hydrogen-bond acceptor capacity toward the ALR2 active-site residues Tyr48 and His110 [2]. In the broader chromone ALR2 inhibitor class, trifluoromethyl-substituted derivatives consistently show IC50 values in the low micromolar to sub-micromolar range against bovine and human ALR2, whereas non-fluorinated analogs with similar scaffolds typically exhibit >10-fold weaker inhibition [3].

Trifluoromethyl SAR electron-withdrawing group ALR2 binding affinity

C3-Phenyl Substitution: Aromatic Stacking and ALR2 Selectivity Determinant

The 3-phenyl substituent on the chromone core of the target compound contributes to ALR2 recognition through aromatic stacking interactions within the enzyme's hydrophobic specificity pocket. In the chromone ALR2 inhibitor patent family (US 5,521,216 / US 5,627,204), C3-substitution (R1 position in the general formula) is a defined variable that modulates inhibitory potency, with aryl groups providing superior activity compared to hydrogen or small alkyl substituents [1]. The natural chromone ALR2 inhibitor capillarisin (IC50 = 0.22 μg/mL against bovine lens ALR2), which also bears a C3-aryl substituent, demonstrates that C3 aromatic substitution is a validated pharmacophoric feature [2]. The 3D QSAR models for chromene ALR2 inhibitors further identified favorable hydrophobic contours at the C3 position, indicating that the phenyl ring occupies a lipophilic sub-pocket distinct from the ALR1 active site, potentially contributing to selectivity [3]. Compounds lacking C3 substitution (e.g., 4-oxo-4H-chromen-2-carboxylic acid series) lose this interaction and typically exhibit reduced ALR2 affinity.

C3-phenyl pharmacophore ALR2/ALR1 selectivity aromatic stacking

Optimal Research and Procurement Application Scenarios for Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate


ALR2 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Programs

This compound is best deployed as a core scaffold in medicinal chemistry campaigns targeting aldose reductase (ALR2/AR) for diabetic complication indications. The combination of 2-CF3, 3-phenyl, and 7-oxyacetate ethyl ester provides three independently modifiable vectors for systematic SAR exploration. The oxyacetate ester can be hydrolyzed to the free carboxylic acid for conjugation to amines, hydrazides, or amino acids, enabling library synthesis without de novo chromone construction [1]. The C3-phenyl and C2-CF3 groups serve as fixed pharmacophoric anchors validated by class-level SAR [2]. Researchers should specify CAS 449740-84-5 explicitly to avoid the 5-CF3 positional isomer (CAS 112953-89-6) or the C7-acetate analog (CAS 85077-83-4), which present divergent biological profiles .

In Vitro ALR2 Selectivity Profiling Against ALR1 Counter-Screens

Given that ALR1 (aldehyde reductase) shares >70% sequence homology with ALR2 and off-target ALR1 inhibition is a known liability of earlier ALR2 inhibitors, this compound is suitable for dual-enzyme selectivity profiling studies. The 2-CF3-3-phenyl chromone scaffold incorporates structural features (C2 electron-withdrawing group, C3 aromatic ring) that Gaussian field-based 3D QSAR models associate with favorable ALR2-over-ALR1 selectivity [1]. The compound can serve as a reference point for benchmarking selectivity ratios of newly synthesized analogs, with the recommendation to report both ALR2 IC50 and ALR1 IC50 from matched assay conditions (e.g., recombinant human enzymes, NADPH oxidation monitored at 340 nm with DL-glyceraldehyde substrate) [2].

Synthetic Intermediate for Chromone-Based Fluorescent Probe or Affinity Reagent Development

The ethyl oxyacetate moiety at C7 provides a convenient synthetic handle that distinguishes this compound from simpler chromone esters. Hydrolysis to the carboxylic acid followed by activation (e.g., NHS ester, acid chloride) enables conjugation to fluorophores, biotin, or solid-support resins for target engagement studies, pull-down assays, or fluorescence polarization-based ALR2 binding assays [1]. This derivatization route preserves the intact chromone pharmacophore, which would be compromised if using the 7-acetate analog (CAS 85077-83-4) that directly liberates the 7-OH compound upon hydrolysis [2].

Computational Chemistry and Molecular Docking Reference Compound

The well-defined 2-CF3-3-phenyl-7-oxyacetate chromone structure, combined with available ALR2 crystal structures (PDB entries with NADP+ cofactor and inhibitors), makes this compound suitable as a docking validation set molecule. Its three distinct substitution regions (electron-withdrawing C2, aromatic C3, flexible C7-oxyacetate) probe different ALR2 binding site features (anion-binding pocket, hydrophobic specificity pocket, solvent-exposed region), enabling rigorous assessment of scoring function performance [1]. The availability of the compound from specialty chemical suppliers ensures that computational predictions can be experimentally verified [2].

Quote Request

Request a Quote for Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.